![molecular formula C15H18N2O3 B2516167 (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide CAS No. 1421587-31-6](/img/structure/B2516167.png)
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide, also known as FMBA, is a novel compound that has received significant attention in recent years due to its potential therapeutic applications. FMBA is a small molecule that has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
科学的研究の応用
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the migration of immune cells. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to induce apoptosis in cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy drugs.
実験室実験の利点と制限
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to selectively target inflammation and cancer cells. However, (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide also has limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the research and development of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide and its potential side effects.
合成法
The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with 4-morpholinobut-2-yn-1-amine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to produce (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide. The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(6-5-14-4-3-11-20-14)16-7-1-2-8-17-9-12-19-13-10-17/h3-6,11H,7-10,12-13H2,(H,16,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFURXOYQKIMJM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC#CCNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。